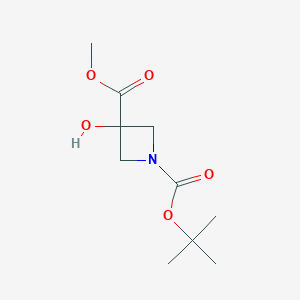![molecular formula C11H22ClNO2 B1383695 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride CAS No. 2060043-42-5](/img/structure/B1383695.png)
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2060043-42-5 . It has a molecular weight of 235.75 .
Physical and Chemical Properties The compound is an oil at room temperature . Its IUPAC name is 3-((3-methoxycyclohexyl)oxy)pyrrolidine hydrochloride . The InChI code for this compound is 1S/C11H21NO2.ClH/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11;/h9-12H,2-8H2,1H3;1H .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Regioselective Dearomatising Anionic Cyclisation : Methoxybenzamides, upon treatment with specific chemicals like t-BuLi in the presence of HMPA, undergo cyclization leading to the formation of pyrrolidine-fused cyclohexenones. These bicyclic enones are valuable as synthetic intermediates for various transformations (Clayden et al., 2001).
- Synthesis of Bicyclic 1,2-Oxazines : Diastereoselective addition of lithiated methoxyallene to chiral cyclic nitrones leads to the formation of N-hydroxy pyrrolidines, which then cyclize into bicyclic 1,2-oxazines. This method indicates potential applications in creating various compounds (Pulz et al., 2003).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Antiinflammatory Agents : A series of compounds derived from pyrrolidin-2-ones exhibited significant anti-inflammatory and analgesic properties, indicating their potential as drug candidates. One compound, in particular, demonstrated a wider safety margin than traditional drugs (Ikuta et al., 1987).
- Asymmetric Acylation of Carboxamides : Pyrrolidine derivatives show promise as chiral auxiliaries for asymmetric acylation, offering an alternative to asymmetric aldol reactions (Ito et al., 1984).
- Preparation of Arylcyclohexylamine Analogs : Synthesis and analytical characterization of analogs of arylcycloalkylamines, which are crucial for neuropharmacological research, is an important application (Wallach et al., 2014).
Molecular and Structural Studies
- Synthesis of Molecular Structures : Studies involving the synthesis and molecular structure analysis of compounds like 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone highlight the importance of this class of chemicals in structural chemistry (Xiao et al., 1993).
- Stereoselective Syntheses : Research on stereoselective synthesis of various compounds, such as cyclohexanone derivatives and azetidines, demonstrates the versatility and importance of pyrrolidine derivatives in creating stereochemically complex molecules https://consensus.app/papers/synthesis-azetidines-pyrrolidines-medjahdi/455c0c3ec2dd501f9681c0d14ce16b5c/?utm_source=chatgpt" target="_blank">(Schultz & Harrington, 1991; Medjahdi et al., 2009)
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-methoxycyclohexyl)oxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11;/h9-12H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYNADSWIMVCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate](/img/structure/B1383615.png)

![(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1383619.png)


![tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate](/img/structure/B1383623.png)

![Tert-Butyl 3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4-Piperidine]-1-Carboxylate 1,1-Dioxide](/img/structure/B1383626.png)


![[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B1383634.png)
